![molecular formula C19H22N2O B1669041 Cinchonine CAS No. 118-10-5](/img/structure/B1669041.png)
Cinchonine
Overview
Description
Cinchonine is an alkaloid found in Cinchona officinalis. It is used in asymmetric synthesis in organic chemistry. It is a stereoisomer and pseudo-enantiomer of cinchonidine . It is structurally similar to quinine, an antimalarial drug .
Synthesis Analysis
Cinchonine has been historically used in the field of organic chemistry, particularly in the area of asymmetric synthesis . The synthesis of Cinchona alkaloids has been a subject of intense research, engaging many famous chemists . A recent study demonstrated a Cinchonine-catalyzed protocol for the synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromenes .Molecular Structure Analysis
Cinchonine has a molecular formula of C19H22N2O . It has four defined stereocentres . More detailed structural analysis can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Cinchonine has been used in various chemical reactions. For instance, it has been used in a multi-component domino Knoevenagel–Michael strategy for the metal-free synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives .Physical And Chemical Properties Analysis
Cinchonine has a molar mass of 294.39 g/mol . More detailed physical and chemical properties can be found in various databases such as ChemSpider .Scientific Research Applications
Antimalarial Properties
Cinchonine, along with other Cinchona alkaloids, has been historically used as an anti-malarial agent . It was commercially extracted from the Peruvian bark of Cinchona officinalis L. and also obtained in lower quantities from other species of Cinchona .
Anti-cancer Activity
Cinchonine has shown promising anti-cancer activity. It induces this activity by activating caspase-3 and PARP-1, and triggers the endoplasmic reticulum stress response. It up-regulates GRP78 and promotes the phosphorylation of PERK and ETIF-2α .
Anti-obesity Effects
Cinchonine’s potential anti-inflammatory effects reduce the impact of high-fat diets, making it suitable for targeting obesity-related diseases .
Anti-inflammatory Properties
Apart from its anti-obesity effects, Cinchonine also has potential anti-inflammatory properties .
Anti-parasitic Activity
Cinchonine has been found to have anti-parasitic properties .
Anti-platelet Aggregation
Cinchonine has been reported to have anti-platelet aggregation properties .
Anti-osteoclast Differentiation
Cinchonine inhibits osteoclastogenesis, inhibiting TAK1 activation and suppressing NFATc1 expression by regulating AP-1 and NF-κB .
Use in Stereochemistry and Asymmetric Synthesis
Cinchonine, along with other Cinchona alkaloids, has had a very successful application in stereochemistry and in asymmetric synthesis .
Safety And Hazards
properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-QAMTZSDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045082 | |
Record name | Cinchonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinchonan-9-ol, (9S)- | |
CAS RN |
118-10-5 | |
Record name | Cinchonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cinchonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchonan-9-ol, (9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinchonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CINCHONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43X79NZCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary cellular targets of cinchonine?
A1: Cinchonine has been shown to interact with various cellular targets, including:
- P-glycoprotein (P-gp): Cinchonine acts as a potent inhibitor of P-gp, a transmembrane efflux pump often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, cinchonine can enhance the intracellular accumulation and efficacy of anticancer drugs. [, ]
- Endoplasmic Reticulum (ER) Stress Response: Cinchonine can activate the ER stress response, leading to apoptosis (programmed cell death) in cancer cells. This involves the upregulation of GRP78 (a chaperone protein) and phosphorylation of PERK and EIF2α (proteins involved in the unfolded protein response). []
- Sphingosine Kinase 1 (SphK1): Recent studies suggest that cinchonine can inhibit SphK1, an enzyme involved in the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer cell proliferation and survival. []
Q2: How does cinchonine induce apoptosis in cancer cells?
A2: Cinchonine has demonstrated pro-apoptotic effects through multiple mechanisms:
- Caspase Activation and PARP Cleavage: Cinchonine promotes the activation of caspase-3, a key executioner caspase, and the cleavage of PARP, a DNA repair enzyme. These events are hallmarks of apoptosis. [, ]
- ER Stress-Induced Apoptosis: By activating the ER stress response, cinchonine triggers a cascade of events that can ultimately lead to apoptosis in cancer cells. []
- Downregulation of RRP15: Studies indicate that cinchonine can downregulate RRP15 (ribosomal RNA-processing 15 homolog) in pancreatic cancer cells. RRP15 knockdown has been linked to autophagy inhibition and increased apoptosis. []
Q3: Does cinchonine impact adipogenesis and inflammation?
A3: Research suggests that cinchonine can:
- Downregulate Adipogenesis: Cinchonine may help prevent obesity by downregulating adipogenesis (the formation of fat cells). This effect is linked to the reversal of high-fat-diet-induced downregulation of WNT10b and galanin signaling pathways, as well as key adipogenic genes. []
- Attenuate Adipose Inflammation: Cinchonine has been shown to reduce inflammation in adipose tissue by inhibiting TLR2- and TLR4-mediated signaling cascades, which are activated during obesity. []
Q4: What is the molecular formula and weight of cinchonine?
A4: The molecular formula of cinchonine is C19H22N2O, and its molecular weight is 294.4 g/mol.
Q5: Are there any spectroscopic data available for cinchonine?
A5: Yes, various spectroscopic techniques have been employed to characterize cinchonine, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and connectivity of atoms within the molecule. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. []
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